3-allylquinoline-2,4-diol
Description
3-Allylquinoline-2,4-diol is a quinoline derivative characterized by hydroxyl groups at positions 2 and 4 and an allyl substituent at position 3. Its synthesis typically involves multi-step reactions, including condensation and cyclization processes. Characterization methods for such derivatives include IR, NMR, and mass spectrometry, ensuring structural fidelity . The allyl group at position 3 may enhance reactivity or modulate biological activity compared to other substituents.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-hydroxy-3-prop-2-enyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H11NO2/c1-2-5-9-11(14)8-6-3-4-7-10(8)13-12(9)15/h2-4,6-7H,1,5H2,(H2,13,14,15) |
InChI Key |
RBJWVYAOEWLLGM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allylquinoline-2,4-diol can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between aniline derivatives and carbonyl compounds . Another method is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic aldehyde in the presence of a base . These reactions typically require specific conditions such as the use of catalysts, solvents, and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Allylquinoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The allyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include quinones, tetrahydroquinoline derivatives, and substituted quinoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 3-allylquinoline-2,4-diol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms . The hydroxyl groups play a crucial role in forming hydrogen bonds with the target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and synthetic differences between 3-allylquinoline-2,4-diol and analogous compounds:
Research Findings and Gaps
- Synthetic Challenges : Allyl group introduction at C3 requires precise control to avoid side reactions, as seen in related indolyl syntheses .
- Biological Activity: While NQD () shows in vivo activity, similar studies for this compound are lacking.
- Structural Optimization: Comparative studies suggest that substituent position and heterocycle type (quinoline vs. isoquinoline) critically influence bioactivity and physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
